molecular formula C8H8N2 B167850 1-Methylbenzimidazole CAS No. 1632-83-3

1-Methylbenzimidazole

Cat. No. B167850
CAS RN: 1632-83-3
M. Wt: 132.16 g/mol
InChI Key: FGYADSCZTQOAFK-UHFFFAOYSA-N
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Patent
US04151280

Procedure details

14.1 g of methyl iodide and 6.15 g of potassium hydroxide were added to a suspension of 11.8 g of benzimidazole in 50 ml of ethanol and 30 ml of water and the mixture was refluxed for 6 hours and was then cooled. The mixture was extracted three times with chloroform and the combined chloroform extracts were dried and filtered. The filtrate was evaporated to dryness and the oily residue was chromatographed over neutral alumina. Elution with chloroform yielded 1-methyl-benzimidazole as a crude oil which was used as is for the next step.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1]I.[OH-].[K+].[N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1>C(O)C.O>[CH3:1][N:5]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[N:7]=[CH:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CI
Name
Quantity
6.15 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
11.8 g
Type
reactant
Smiles
N1=CNC2=C1C=CC=C2
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted three times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined chloroform extracts were dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the oily residue was chromatographed over neutral alumina
WASH
Type
WASH
Details
Elution with chloroform

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.